molecular formula C19H19NO3 B2820484 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone CAS No. 51107-07-4

1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone

Cat. No.: B2820484
CAS No.: 51107-07-4
M. Wt: 309.365
InChI Key: ZIQYSRRHIMGJSI-UHFFFAOYSA-N
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Description

1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone typically involves the reaction of 2-bromoacetophenone with morpholine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the morpholine group. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)19(22)20-10-12-23-13-11-20/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQYSRRHIMGJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51107-07-4
Record name 4-(2-(PHENYLACETYL)BENZOYL)MORPHOLINE
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